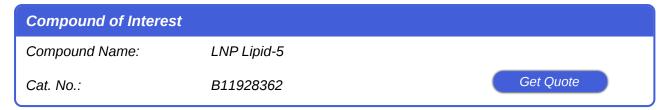


LNP Lipid-5: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

LNP Lipid-5, also identified as Compound Lipid 2, is a proprietary ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines. Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is designed to facilitate efficient encapsulation of mRNA, promote endosomal escape, and ensure the effective delivery of the genetic payload into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the available information on the discovery and synthesis of LNP Lipid-5, including its chemical properties, formulation strategies, and in vivo behavior.

Chemical and Physical Properties

A clear understanding of the fundamental properties of **LNP Lipid-5** is essential for its effective application in drug delivery systems.



Property	Value	Reference
Chemical Name	heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate	[1][2]
Alternative Name	Compound Lipid 2	[3][4]
CAS Number	2430034-00-5	[5][6]
Chemical Formula	C44H82N4O	[3][4]
Molecular Weight	683.15 g/mol	[3][4]

Discovery of LNP Lipid-5

While the precise timeline and the specific researchers behind the initial discovery of **LNP Lipid-5** are not extensively detailed in publicly available literature, its development can be situated within the broader context of the intensive research and development of ionizable lipids for mRNA delivery. The affiliations of researchers on key publications suggest that scientists at Moderna, Inc. have been instrumental in its characterization and application.[1][2] The design of such lipids is a result of a systematic process of synthesizing and screening libraries of compounds to identify structures that optimize the balance between potency (efficient mRNA delivery) and safety (low toxicity and rapid metabolism). The inclusion of ester bonds in the lipid structure, a key feature of Lipid-5, is a deliberate design choice to ensure biodegradability and rapid clearance from the body, thereby improving its safety profile.[2]

Synthesis Pathway

A detailed, step-by-step synthesis protocol for **LNP Lipid-5** is not publicly disclosed. However, based on the general principles of ionizable lipid synthesis, a plausible synthetic route can be inferred. The synthesis of similar ionizable lipids often involves multi-step reactions.

A general overview of ionizable lipid synthesis is the SN2 reaction of a polyamine core with alkyl epoxide tails. While not specific to Lipid-5, this provides a foundational understanding of the chemical processes involved.







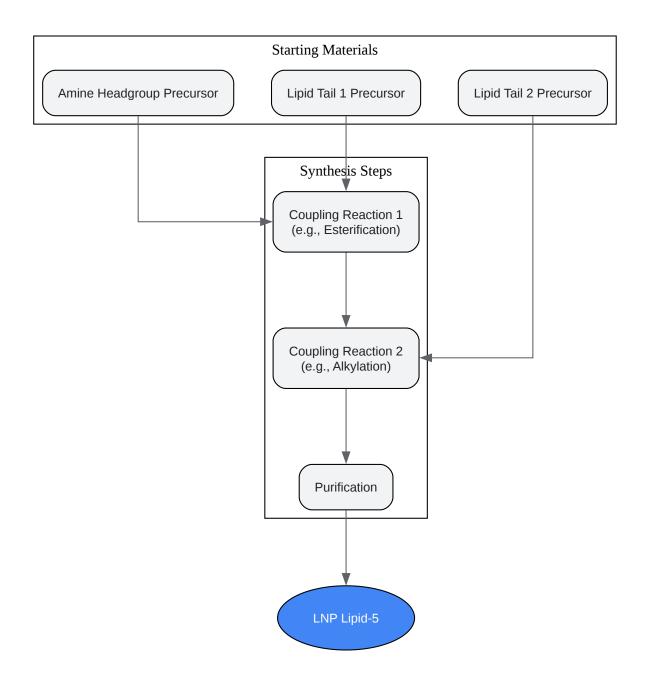
The synthesis of ionizable lipids can also be achieved through Michael addition chemistry, where alkyl tails are reacted with polyamine molecules to form the core structure.

Based on the structure of Lipid-5, a likely synthetic pathway would involve the following key steps:

- Synthesis of the Amine Headgroup: This would involve the synthesis of the central tertiary amine with a hydroxyl group.
- Synthesis of the Lipid Tails: The two distinct lipid tails, one with a terminal ester group, would be synthesized separately.
- Conjugation: The amine headgroup would then be conjugated to the lipid tails through esterification and other coupling reactions to yield the final **LNP Lipid-5** molecule.

The following diagram illustrates a logical relationship for a generalized synthesis of an ionizable lipid, which could be conceptually similar to the synthesis of **LNP Lipid-5**.





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Caption: Generalized synthetic workflow for an ionizable lipid.



Experimental Protocols

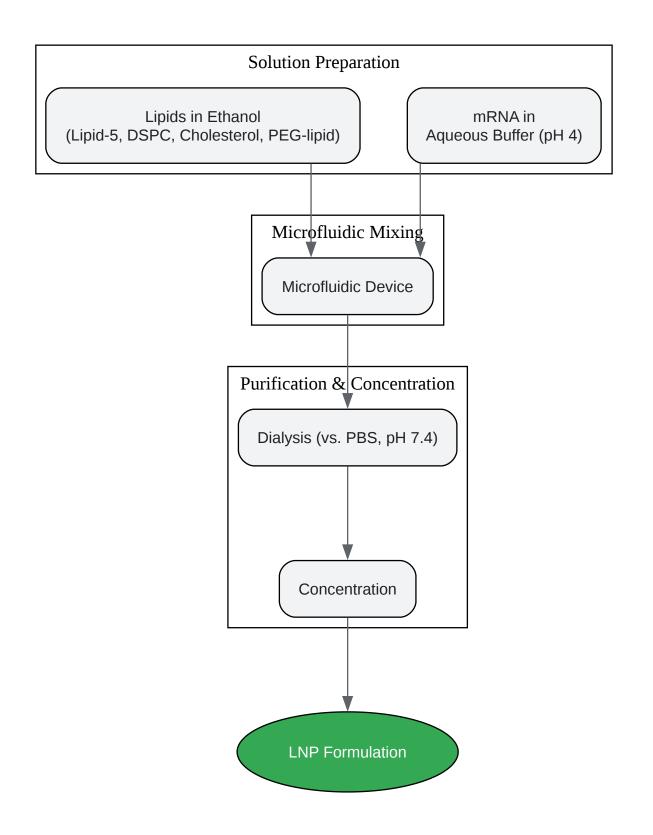
While a specific synthesis protocol for **LNP Lipid-5** is not available, detailed protocols for the formulation of LNPs using ionizable lipids are well-documented.

LNP Formulation via Microfluidics

A common and reproducible method for formulating LNPs involves microfluidic mixing.

Workflow for LNP Formulation using Microfluidics:





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Caption: Experimental workflow for LNP formulation.



Methodology:

- Preparation of Lipid Stock Solution: **LNP Lipid-5**, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio. A commonly cited molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer, typically a citrate or acetate buffer at pH 4.0.
- Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and pumped through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer). The rapid mixing of the two streams leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.
- Purification: The resulting LNP suspension is then dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and unencapsulated mRNA.
- Concentration and Sterilization: The purified LNPs may be concentrated to the desired final concentration and sterilized by filtration through a 0.22 µm filter.

In Vivo Performance and Metabolism

Studies in Sprague-Dawley rats have provided significant insights into the in vivo behavior of **LNP Lipid-5**.

Biodistribution

Following intravenous administration of LNPs containing radiolabeled Lipid-5, the lipid and its metabolites were rapidly and widely distributed throughout the body, with peak concentrations in most tissues observed within one hour.[1] After 10 hours, the radioactivity was primarily concentrated in the urinary and digestive tracts, and by 24 hours, it was almost exclusively localized in the liver and intestines, indicating hepatobiliary and renal clearance.[1] Complete clearance of Lipid-5 and its metabolites was observed within 7 days.[1]

Metabolism



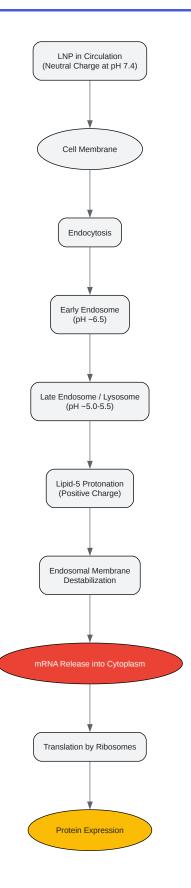
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LNP Lipid-5 is designed for rapid metabolism in the body. The primary metabolic pathway is ester hydrolysis, which cleaves the ester bonds in the lipid tails.[2] This initial step breaks down Lipid-5 into an aliphatic alcohol and a diacidic amino head group moiety. These metabolites are then further metabolized through β -oxidation.[2] In vitro studies using human, nonhuman primate, and rat hepatocytes have shown similar metabolic profiles.[2]

Signaling Pathway for LNP Uptake and Endosomal Escape:





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Caption: LNP cellular uptake and mRNA release mechanism.



Elimination

More than 90% of the administered dose of radiolabeled Lipid-5 was recovered in the urine (approximately 65%) and feces (approximately 35%) within 72 hours of administration, primarily as oxidative metabolites.[2] This demonstrates the rapid and efficient elimination of the lipid and its byproducts from the body.

Quantitative Data Summary

The following tables summarize the key quantitative data related to LNP formulations containing Lipid-5 and its in vivo clearance.

Table 1: LNP Formulation Parameters

Parameter	Value
Ionizable Lipid	LNP Lipid-5
Molar Ratio (Lipid-5:DSPC:Cholesterol:PEG-lipid)	50:10:38.5:1.5
Aqueous Buffer pH for Formulation	4.0
Final Buffer	Phosphate-Buffered Saline (PBS), pH 7.4

Table 2: In Vivo Clearance of LNP Lipid-5 in Rats[2]

Time Point	Percentage of Administered ¹⁴ C Dose Recovered
Urine (72 hours)	~65%
Feces (72 hours)	~35%
Total Recovery (72 hours)	>90%

Conclusion



LNP Lipid-5 is a state-of-the-art ionizable lipid that plays a pivotal role in the development of effective and safe mRNA-based medicines. Its chemical design facilitates efficient mRNA encapsulation and delivery, while its biodegradability ensures rapid metabolism and clearance, minimizing the potential for long-term toxicity. While the specific details of its initial discovery and synthesis remain proprietary, the available data on its formulation, in vivo behavior, and metabolic pathways provide a strong foundation for its continued use and for the rational design of next-generation ionizable lipids for gene therapy. The experimental protocols for LNP formulation outlined in this guide offer a practical framework for researchers working to harness the therapeutic potential of mRNA.

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